molecular formula C14H15FN6O3 B11258087 N-(3-fluorophenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine

N-(3-fluorophenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B11258087
M. Wt: 334.31 g/mol
InChI Key: DBMBREWDLOZFFG-UHFFFAOYSA-N
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Description

N4-(3-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a morpholine ring, and a nitropyrimidine core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting with the preparation of the nitropyrimidine core This can be achieved through the nitration of pyrimidine derivatives under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N4-(3-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The fluorophenyl and morpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N4-(3-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N4-(3-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the morpholine ring can participate in hydrogen bonding with target molecules. The nitropyrimidine core can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • N4-(3-Chlorophenyl)-2-(Morpholin-4-yl)-5-Nitropyrimidine-4,6-Diamine
  • N4-(3-Bromophenyl)-2-(Morpholin-4-yl)-5-Nitropyrimidine-4,6-Diamine
  • N4-(3-Methylphenyl)-2-(Morpholin-4-yl)-5-Nitropyrimidine-4,6-Diamine

Uniqueness

N4-(3-FLUOROPHENYL)-2-(MORPHOLIN-4-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity compared to similar compounds with different substituents

Properties

Molecular Formula

C14H15FN6O3

Molecular Weight

334.31 g/mol

IUPAC Name

4-N-(3-fluorophenyl)-2-morpholin-4-yl-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C14H15FN6O3/c15-9-2-1-3-10(8-9)17-13-11(21(22)23)12(16)18-14(19-13)20-4-6-24-7-5-20/h1-3,8H,4-7H2,(H3,16,17,18,19)

InChI Key

DBMBREWDLOZFFG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N

Origin of Product

United States

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